1-Bromo-3,4-difluoro-2-iodobenzene
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Overview
Description
1-Bromo-3,4-difluoro-2-iodobenzene is an organohalide compound with the molecular formula C6H2BrF2I. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-difluoro-2-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of aniline derivatives followed by halogen exchange reactions. For instance, starting with 3,4-difluoroaniline, the compound can be diazotized and subsequently treated with potassium iodide and bromine to introduce the iodine and bromine atoms, respectively .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts to facilitate the halogenation steps .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where it acts as a halide source.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Cross-Coupling Reactions: Palladium or copper catalysts are employed along with ligands to facilitate the coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Scientific Research Applications
1-Bromo-3,4-difluoro-2-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of radiolabeled compounds for imaging studies.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3,4-difluoro-2-iodobenzene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of multiple halogens on the benzene ring makes it a versatile intermediate for various transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
- 1-Bromo-3,5-difluoro-4-iodobenzene
- 2-Bromo-1-fluoro-4-iodobenzene
- 1-Bromo-2-fluoro-4-iodobenzene
Comparison: 1-Bromo-3,4-difluoro-2-iodobenzene is unique due to the specific positioning of the halogens on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain cross-coupling reactions and nucleophilic substitutions due to the electronic effects of the fluorine atoms .
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-2-4(8)5(9)6(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYIFFIESVNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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